Diphenylpentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylpentadecane is an organic compound with the molecular formula C27H40 It consists of a pentadecane chain with phenyl groups attached at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenylpentadecane typically involves the reaction of pentadecane with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with pentadecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenylpentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alkanes.
Substitution: The phenyl groups in this compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenylpentadecane derivatives.
Scientific Research Applications
Diphenylpentadecane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of diphenylpentadecane involves its interaction with specific molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the hydrophobic nature of the pentadecane chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Contains a shorter alkane chain with two phenyl groups.
Diphenylethane: Similar structure but with an ethane chain instead of pentadecane.
Diphenylhexane: Contains a hexane chain with two phenyl groups.
Uniqueness of Diphenylpentadecane
This compound is unique due to its longer alkane chain, which imparts distinct physical and chemical properties. The extended chain length enhances its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in materials science and biochemistry .
Properties
CAS No. |
97392-70-6 |
---|---|
Molecular Formula |
C27H40 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
1-phenylpentadecylbenzene |
InChI |
InChI=1S/C27H40/c1-2-3-4-5-6-7-8-9-10-11-12-19-24-27(25-20-15-13-16-21-25)26-22-17-14-18-23-26/h13-18,20-23,27H,2-12,19,24H2,1H3 |
InChI Key |
AEUSNXZAJFBBMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.